6-[8-[(2,4-difluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-yl]-2,2-dimethyl-6-oxohexanoic acid
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Overview
Description
The compound with the chemical formula “C1N(C(=O)Cccc©©C(O)=O)ccc(C2=CC=CN=C22)=C1N2CC1=CC=C(F)C=C1F” is a complex organic molecule This compound features a variety of functional groups, including fluorinated aromatic rings, a carboxylic acid, and a nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The preparation typically starts with the formation of the core aromatic structure, followed by the introduction of functional groups through various organic reactions. Common synthetic routes may include:
Aromatic Substitution Reactions: Introduction of fluorine atoms on the aromatic rings using reagents like fluorine gas or other fluorinating agents.
Formation of Heterocycles: Cyclization reactions to form the nitrogen-containing heterocycle, often using catalysts and specific reaction conditions to ensure selectivity.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions, which may involve the use of carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: Reduction of the aromatic rings or the nitrogen-containing heterocycle can lead to the formation of partially or fully saturated compounds.
Substitution: The fluorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce partially hydrogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The fluorinated aromatic rings and nitrogen-containing heterocycle can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The carboxylic acid group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Fluorinated Aromatics: Compounds like 2,4-difluorobenzoic acid share similar structural features.
Nitrogen-Containing Heterocycles: Compounds such as quinoline or isoquinoline have comparable heterocyclic structures.
Carboxylic Acids: Molecules like benzoic acid or salicylic acid contain the carboxylic acid functional group.
Uniqueness
This compound’s uniqueness lies in the combination of its functional groups and structural elements
Properties
CAS No. |
1354802-68-8 |
---|---|
Molecular Formula |
C25H27F2N3O3 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
6-[8-[(2,4-difluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-yl]-2,2-dimethyl-6-oxohexanoic acid |
InChI |
InChI=1S/C25H27F2N3O3/c1-25(2,24(32)33)10-3-6-22(31)29-12-9-18-19-5-4-11-28-23(19)30(21(18)15-29)14-16-7-8-17(26)13-20(16)27/h4-5,7-8,11,13H,3,6,9-10,12,14-15H2,1-2H3,(H,32,33) |
InChI Key |
CSAXQCUNSNRORS-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCC(=O)N1CCC2=C(C1)N(C3=C2C=CC=N3)CC4=C(C=C(C=C4)F)F)C(=O)O |
Canonical SMILES |
CC(C)(CCCC(=O)N1CCC2=C(C1)N(C3=C2C=CC=N3)CC4=C(C=C(C=C4)F)F)C(=O)O |
Origin of Product |
United States |
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